![molecular formula C9H7BrFN3O B1467437 [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247801-56-4](/img/structure/B1467437.png)

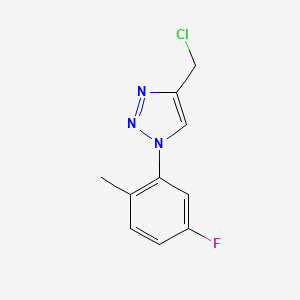

[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Overview

Description

[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C9H7BrFN3O and its molecular weight is 272.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

- The crystal structures of several triazole derivatives, including compounds with moderate α-glycosidase inhibition activity, have been elucidated. These structures help in understanding the chemical behavior and potential applications of triazole compounds in medicinal chemistry and drug design (Gonzaga et al., 2016).

- An efficient catalyst- and solvent-free synthesis method for benzamide derivatives through microwave-assisted Fries rearrangement has been developed, showcasing the versatility of triazole compounds in facilitating organic synthesis (Moreno-Fuquen et al., 2019).

- The synthesis and structural characterization of isostructural thiazoles with triazole moieties have been reported. These studies provide insights into the molecular conformation and potential applications of these compounds in material science and pharmacology (Kariuki et al., 2021).

Biological Activity

- Triazole derivatives have been synthesized and tested for antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).

- A novel ligand based on the tris(triazolyl)methanol-Cu(I) structure has been prepared, exhibiting outstanding catalytic efficiency in Huisgen 1,3-dipolar cycloadditions, indicating its utility in click chemistry and potentially in the synthesis of pharmaceuticals (Ozcubukcu et al., 2009).

Material Science and Chemistry

- Investigations into the π-hole tetrel bonding interactions in triazole derivatives offer insights into the intermolecular interactions that can influence the design of novel materials and chemical sensors (Ahmed et al., 2020).

- The design and synthesis of novel fluorescent triazole derivatives demonstrate their potential use as blue-emitting fluorophores, which could have applications in optoelectronics and fluorescence-based sensing (Padalkar et al., 2015).

Properties

IUPAC Name |

[1-(4-bromo-2-fluorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRCEJNLQIBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)

![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)

![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)

![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)

![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)

![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)

![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)